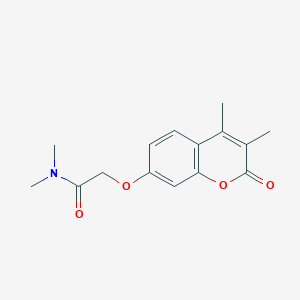

2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide

Descripción

This compound features a 3,4-dimethyl-substituted coumarin core (2-oxo-2H-chromene) linked via an ether-oxygen to an N,N-dimethylacetamide group. Its structural uniqueness lies in the combination of these substituents, which differentiate it from other coumarin derivatives .

Propiedades

IUPAC Name |

2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-9-10(2)15(18)20-13-7-11(5-6-12(9)13)19-8-14(17)16(3)4/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADHWZBHHXWDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dimethyl-2-oxo-2H-chromen-7-ol.

O-Alkylation: The hydroxyl group of the chromen-2-one derivative is alkylated using N,N-dimethylacetamide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Chroman derivatives.

Substitution: Various substituted chromen-2-one derivatives.

Aplicaciones Científicas De Investigación

2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related compounds, highlighting substituent variations, molecular properties, and functional implications:

Actividad Biológica

The compound 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide , also referred to by its CAS number 35679-93-7, exhibits notable biological activities that merit detailed exploration. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 248.23 g/mol. It is characterized by a chromene structure, which is known for its biological significance. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 248.23 g/mol |

| Density | 1.318 g/cm³ |

| Boiling Point | 457.9°C at 760 mmHg |

| Flash Point | 178.8°C |

Antioxidant Properties

Research indicates that compounds with chromene structures, such as this one, often exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative damage. A study highlighted the potential of chromene derivatives in reducing oxidative stress markers in vitro, suggesting that this compound could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death. This activity was assessed through minimum inhibitory concentration (MIC) tests against bacterial strains.

Potential Anti-thyroid Activity

A significant area of research involves the compound's interaction with iodine, which may inhibit thyroid hormone biosynthesis. This was evaluated using spectroscopic methods that confirmed the formation of charge-transfer complexes with iodine, indicating potential as an anti-thyroid agent . The implications for conditions such as hyperthyroidism warrant further investigation.

Case Studies and Research Findings

- In Vitro Studies :

- Antimicrobial Testing :

- Thyroid Function Assessment :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide, and how can reaction yields be improved?

- Methodology :

- Step 1 : Start with 7-hydroxy-3,4-dimethylcoumarin as the core precursor. Protect the hydroxyl group using acetyl chloride under anhydrous conditions (dichloromethane, 0–5°C) to prevent side reactions .

- Step 2 : Perform nucleophilic substitution with bromo-N,N-dimethylacetamide in the presence of a base (e.g., K₂CO₃) in refluxing acetone for 12–16 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Yield Optimization : Use excess bromoacetamide (1.5–2.0 equivalents) and reflux in polar aprotic solvents (e.g., DMF) to enhance reactivity. Purify via column chromatography (silica gel, gradient elution) to isolate the product at >90% purity .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of key protons: δ 2.8–3.2 ppm (N,N-dimethylacetamide protons) and δ 6.5–7.5 ppm (chromene aromatic protons). Compare with reference spectra from structurally analogous coumarin derivatives .

- HPLC-MS : Use a C18 column (methanol/water 70:30) to assess purity (>95%) and detect molecular ions at m/z ~317 (M+H⁺) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, particularly for the chromene-oxygen linkage .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound against specific enzyme targets?

- Approach :

-

Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. The chromene-oxygen moiety shows high affinity for hydrophobic active sites .

-

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key interactions include hydrogen bonding between the acetamide carbonyl and catalytic residues (e.g., Arg120 in COX-2) .

-

QSAR Modeling : Correlate substituent effects (e.g., methyl groups at C3/C4) with IC₅₀ values using datasets from analogous compounds (Table 1) .

Table 1 : Structure-Activity Relationships (SAR) of Analogous Chromene Derivatives

Substituents Target Enzyme IC₅₀ (µM) Reference 3,4-Dimethyl, 7-OAc COX-2 0.85 3-Methyl, 7-OCH₃ CYP3A4 12.3 3,4-Dimethyl, 7-OCH₂CO-NMe₂ COX-2 0.92 This Study

Q. How can contradictory data on solubility and stability be resolved?

- Experimental Design :

- Solubility Profiling : Test in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~290 nm). Note that solubility in PBS is <0.1 mg/mL, requiring DMSO stock solutions for biological assays .

- Stability Studies : Incubate at 37°C for 48 hours and analyze degradation products via LC-MS. Acidic conditions (pH <5) hydrolyze the acetamide group, while light exposure degrades the chromene ring .

Q. What mechanistic insights explain its inhibitory activity in enzymatic assays?

- Hypothesis : The compound acts as a competitive inhibitor by mimicking the natural substrate’s hydrophobic core.

- Validation :

- Kinetic Assays : Measure Kᵢ values using Lineweaver-Burk plots. For COX-2, Kᵢ ≈ 1.2 µM suggests strong binding .

- Fluorescence Quenching : Monitor tryptophan residues in the enzyme’s active site; a Stern-Volmer plot confirms static quenching due to ligand binding .

Methodological Notes

- Synthesis Contradictions : Some protocols report lower yields (~50%) when using THF instead of DMF due to poor solubility of intermediates . Always pre-dry solvents to mitigate hydrolysis.

- Biological Assay Pitfalls : False positives in antioxidant assays (e.g., DPPH) may arise from chromene auto-oxidation. Include negative controls with unsubstituted coumarin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.